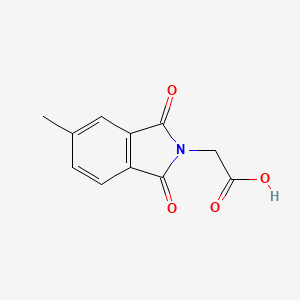

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid

Descripción general

Descripción

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid is a chemical compound with the molecular formula C11H9NO4 It is a derivative of isoindole, a heterocyclic compound that contains nitrogen within a five-membered ring fused to a benzene ring

Mecanismo De Acción

Mode of Action

The exact mode of action of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other isoindoline derivatives, it might interact with its targets via hydrogen bonding, hydrophobic interactions, or π-π stacking .

Pharmacokinetics

The compound’s physical properties such as its melting point (113 °c), boiling point (3457±250 °C), and density (1368±006 g/cm3) suggest that it might have moderate bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but can be hydrolyzed by strong acids or weak bases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid typically involves the reaction of phthalimide with glycine methyl ester under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, reduction may produce alcohol derivatives, and substitution reactions can result in a variety of functionalized isoindole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been studied for its potential as an antiviral agent. Research indicates that structurally similar compounds exhibit promising inhibitory effects against HIV-1 replication. The antiviral activity is attributed to specific structural components that enhance interaction with viral enzymes, suggesting that derivatives of 2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid could serve as leads in the development of new antiretroviral therapies .

Case Study: Antiviral Potency

In a study assessing the antiviral properties of bicyclic carbamoyl pyridones (related structures), compounds were found to possess EC50 values similar to FDA-approved integrase strand transfer inhibitors (INSTIs), indicating a potential pathway for developing effective treatments based on this compound .

Antioxidant Activities

Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals suggests its utility in formulating dietary supplements or pharmaceuticals aimed at enhancing cellular health .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| This compound | 15.4 | |

| Ascorbic Acid | 50 | Commonly known |

| Quercetin | 20 | Commonly known |

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis processes. Its unique functional groups allow for the synthesis of various derivatives that can be tailored for specific applications in medicinal chemistry and material science. For instance, it can be utilized to create more complex molecules through reactions such as esterification and amidation .

Synthesis Example

One notable synthetic approach involves reacting 2-(5-methyl-1,3-dioxoisoindolin-2-yl)acetic acid with different benzoic acids under controlled conditions to yield novel substituted benzoates. This method demonstrates the versatility of the compound in generating diverse chemical entities for further research and application .

Material Science Applications

In material science, derivatives of this compound have shown promise as components in polymer formulations due to their ability to enhance mechanical properties and thermal stability. Research into these applications is ongoing, with preliminary findings indicating that incorporating such compounds can lead to improved performance characteristics in various materials .

Comparación Con Compuestos Similares

Similar Compounds

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acetic acid moiety.

N-Phthalyl-DL-alanine: Another similar compound with a phthalimide group attached to an alanine residue.

Uniqueness

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid (CAS Number: 40313-95-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : C11H9NO4

- Molecular Weight : 219.19 g/mol

- IUPAC Name : (5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

- Physical Form : Powder with a purity of 95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antiviral Activity

Recent studies have identified the compound's potential as an antiviral agent. For instance, derivatives of isoindole compounds have shown effectiveness against various viruses. The mechanism often involves inhibition of viral replication by targeting specific viral proteins or pathways .

2. Antioxidant Properties

The compound has been studied for its ability to modulate oxidative stress responses in cells. It may influence the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage. This mechanism suggests potential applications in treating diseases associated with oxidative stress .

3. Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological macromolecules. Key mechanisms include:

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or viral replication processes. For example, it has been shown to inhibit enzymes that are critical for the life cycle of certain viruses .

2. Modulation of Signaling Pathways

By affecting signaling pathways such as Nrf2-Keap1, the compound can enhance cellular resistance to oxidative stress and inflammation .

Case Studies

Several studies have examined the biological effects of similar isoindole derivatives:

Propiedades

IUPAC Name |

2-(5-methyl-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6-2-3-7-8(4-6)11(16)12(10(7)15)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJTNGNALMJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873841 | |

| Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40313-95-9 | |

| Record name | (5-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.